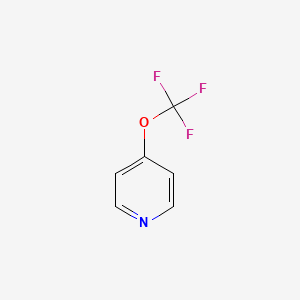

4-(Trifluoromethoxy)pyridine

Description

The field of fluorinated heterocycle chemistry has seen a surge in interest due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. Among these, fluorinated pyridines hold a special place, and the introduction of a trifluoromethoxy (OCF3) group adds another layer of complexity and utility. This article focuses on the chemical compound 4-(Trifluoromethoxy)pyridine, exploring its significance, the distinctive role of the OCF3 group, and the primary areas of research involving this molecule.

Fluorinated pyridines are a critical class of compounds in modern chemical research, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govacs.org The incorporation of fluorine into a pyridine (B92270) ring can dramatically alter the molecule's physicochemical and biological properties. nih.gov These changes can include increased metabolic stability, enhanced lipophilicity (the ability to dissolve in fats), and altered electronic characteristics, all of which are highly desirable in the development of new drugs and agricultural products. nih.govmdpi.com The pyridine structure itself is a common motif in biologically active compounds. uni-muenster.de The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can lead to compounds with improved efficacy and bioavailability. researchgate.netnih.gov For instance, several commercialized agrochemicals and pharmaceuticals contain a trifluoromethylpyridine (TFMP) moiety. nih.govresearchgate.net The development of new methods for the selective introduction of fluorine into the pyridine ring remains an active area of research, highlighting the continued importance of these compounds. acs.orgchemeurope.com

The trifluoromethoxy (OCF3) group is a unique and powerful substituent in organic chemistry, often referred to as a "super-halogen" due to its strong electron-withdrawing nature, which is comparable to that of chlorine or fluorine. beilstein-journals.org Unlike the more common trifluoromethyl (CF3) group, the OCF3 group possesses a distinct set of properties that make it highly attractive for modifying organic molecules.

Key properties and effects of the OCF3 group include:

High Lipophilicity: The OCF3 group significantly increases the lipophilicity of a molecule, more so than a methoxy (B1213986) (OCH3) group. beilstein-journals.org This property is crucial for enhancing the ability of a drug candidate to pass through cell membranes. beilstein-journals.org

Metabolic Stability: The OCF3 group is generally stable to metabolic degradation, which can prolong the active life of a drug in the body. researchgate.net

Unique Conformation: In aromatic systems, the OCF3 group tends to adopt a conformation where the O-CF3 bond is perpendicular to the plane of the aromatic ring. researchgate.netrsc.org This is in contrast to the planar conformation of methoxy groups and arises from hyperconjugative interactions between the oxygen lone pairs and the C-F antibonding orbitals. rsc.org

Electronic Effects: The OCF3 group is strongly electron-withdrawing, which can significantly influence the reactivity and acidity/basicity of the parent molecule. beilstein-journals.orgtcichemicals.com

The trifluoromethoxy group is finding increasing use in the design of bioactive compounds, although it is considered less understood than the trifluoromethyl group. beilstein-journals.org Its incorporation can also alter physical properties like melting and boiling points, surface tension, and dielectric constant. rsc.org

Research on this compound has primarily centered on its synthesis and its use as a building block for more complex molecules, particularly in the life sciences. Efficient and scalable synthetic routes to previously inaccessible (trifluoromethoxy)pyridines, including the 4-isomer, have been developed, opening the door for further investigation. researchgate.net

Key areas of research include:

Synthesis: Developing efficient methods for the preparation of this compound is a significant focus. researchgate.net

Functionalization: Studies have explored the regioselective functionalization of the pyridine ring through organometallic methods to create new and valuable building blocks. researchgate.net

Structural Analysis: X-ray crystallography and computational studies have been employed to determine the precise three-dimensional structure and lowest-energy conformations of (trifluoromethoxy)pyridines. researchgate.net

Applications in Agrochemicals: While 4-trifluoromethyl-substituted pyridines are less common in commercial agrochemicals compared to other isomers, compounds like flonicamid (B1672840) and pyroxsulam (B39247) demonstrate their potential. nih.govjst.go.jp

Applications in Pharmaceuticals: The unique properties conferred by the OCF3 group make this compound an attractive scaffold for medicinal chemistry research. beilstein-journals.org

Chemical Compound Information

| Compound Name |

| This compound |

| Flonicamid |

| Pyroxsulam |

| 2,3-dichloro-5-(trifluoromethyl)pyridine |

| 4-iodobenzene |

| 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) |

| 3-picoline |

| 2-chloro-5-(trichloromethyl)pyridine |

| 2-chloro-5-(trifluoromethyl)pyridine |

| 2,3,5-trichloro-5-(trifluoromethyl)pyridine |

| 3-chloro-5-(trifluoromethyl)pyridine |

| Fluopicolide |

| Fluopyram |

| Chlorfluazuron |

| 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine |

| 3-(1H-Pyrrol-1-yl)-4-(trifluoromethyl)pyridine |

| 4-(Trifluoromethyl)pyridine-2-carbaldehyde |

Physicochemical Data for 4-(Trifluoromethyl)pyridine (B1295354)

| Property | Value |

| Molecular Formula | C6H4F3N |

| Molecular Weight | 147.10 g/mol |

| Boiling Point | 110 °C |

| Density | 1.27 g/mL at 25 °C |

| Refractive Index | n20/D 1.417 |

| CAS Number | 3796-24-5 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-6(8,9)11-5-1-3-10-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJRNRSIHUQKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30666734 | |

| Record name | 4-(Trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514821-10-4 | |

| Record name | 4-(Trifluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30666734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Trifluoromethoxy Pyridine and Its Derivatives

Regioselective Trifluoromethoxylation Strategies for Pyridine (B92270) Scaffolds

Directly introducing a trifluoromethoxy group onto a pyridine ring with high regioselectivity is a key objective for synthetic chemists. Various methods have been explored to achieve this, ranging from radical reactions to the use of specialized reagents under photoredox conditions.

Direct Trifluoromethoxylation Approaches

Direct methods aim to install the OCF3 group onto a pre-formed pyridine ring. These approaches are highly sought after for their potential efficiency and atom economy.

A notable strategy for the synthesis of trifluoromethoxylated pyridines involves a one-pot, two-step process: radical O-trifluoromethylation followed by an OCF3-migration. rsc.orgresearchgate.netresearchgate.net This method provides a pathway to ortho-trifluoromethoxylated anilines and trifluoromethoxylated 3-aminopyridines and pyrimidines. nih.gov

The mechanism begins with the deprotonation of an N-protected N-(hetero)aryl-N-hydroxylamine derivative. rsc.orgnih.gov This is followed by a single-electron transfer (SET) to a Togni reagent, which generates an N-hydroxyl radical and a trifluoromethyl radical. rsc.orgnih.gov These radicals combine to form an O-trifluoromethylated intermediate. rsc.org This intermediate then undergoes a thermally induced heterolytic cleavage of the N–O bond, leading to a tight ion pair of a nitrenium ion and trifluoromethoxide. rsc.org Subsequent recombination results in the migration of the OCF3 group to the pyridine ring. rsc.orgresearchgate.netresearchgate.net

This method has been shown to be scalable and tolerates a wide array of functional groups. rsc.orgrsc.org The reaction conditions are generally mild, with many transformations occurring at or below room temperature. rsc.org For substrates with electron-donating substituents in the α-position to the nitrogen atom, the OCF3 migration step is significantly facilitated, often proceeding at room temperature or below. mdpi.com Conversely, electron-deficient heteroaromatic substrates may require heating to effect the rearrangement. mdpi.com

A variety of highly functionalized pyridines can be trifluoromethoxylated using this protocol, and the resulting products can be further modified through reactions like amidation and palladium-catalyzed cross-coupling. rsc.orgrsc.org

Table 1: Examples of One-Pot Trifluoromethoxylation via OCF3-Migration

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxyl)carbamate | Methyl (5-bromo-2-(trifluoromethoxy)pyridin-3-yl)carbamate | 85 |

| 2 | N-(5-bromopyridin-3-yl)-N-hydroxyacetamide | N-(5-bromo-2-(trifluoromethoxy)pyridin-3-yl)acetamide | 78 |

| 3 | N-hydroxy-N-(6-(trifluoromethyl)pyridin-3-yl)acetamide | N-(2-(trifluoromethoxy)-6-(trifluoromethyl)pyridin-3-yl)acetamide | 72 |

Data sourced from multiple studies demonstrating the scope of the OCF3-migration reaction. rsc.orgmdpi.comnih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the introduction of trifluoromethoxy groups under mild conditions. enamine.netacs.orgethz.ch A key reagent in this field is 4-cyano-N-trifluoromethoxypyridinium triflimide, which serves as a versatile source for radical trifluoromethoxylation. enamine.net This bench-stable and thermally robust reagent enables the direct C–H functionalization of arenes and the α-trifluoromethoxylation of ketone precursors. enamine.netquora.com

The general mechanism involves the excitation of a photoredox catalyst, such as 4-CzIPN, by visible light (e.g., 456 nm). acs.orgquora.comchemrxiv.org The excited catalyst can then engage in a single-electron transfer with a suitable substrate. In the context of ketone trifluoromethoxylation, enol carbonates derived from ketones react with the N-trifluoromethoxy-4-cyano-pyridinium salt. quora.comchemrxiv.org This process is believed to proceed through a radical-chain propagation mechanism, orchestrated by the photocatalyst, to afford α-trifluoromethoxy ketones with high chemoselectivity. acs.orgchemrxiv.org

This methodology has been successfully applied to a broad range of substrates, including those derived from 1-indanone (B140024) and benzosuberone. acs.orgethz.ch The reaction is notable for its speed, proceeding rapidly under both batch (e.g., 1 hour) and flow conditions (e.g., 2 minutes). acs.orgethz.chchemrxiv.org The synthetic utility of the resulting products is high, as they can be further manipulated, for instance, through ketone reduction or reductive amination, to access complex trifluoromethoxylated molecules. chemrxiv.org While this method has been extensively demonstrated for ketones, its principles are applicable to the functionalization of heteroaromatic systems, including pyridine derivatives. acs.orgethz.ch

Table 2: Photoredox-Catalyzed α-Trifluoromethoxylation of Ketone Precursors

| Entry | Substrate (Enol Carbonate derived from) | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | 2,2,2-trifluoro-1-phenylethanone | ~50 |

| 2 | 4'-Cyanoacetophenone | 1-(4-cyanophenyl)-2,2,2-trifluoroethanone | ~50 |

| 3 | 1-Indanone | 2-(Trifluoromethoxy)-1-indanone | ~45 |

Yields are approximate and represent typical results under optimized batch conditions. acs.orgethz.ch

Building Block Strategies Incorporating the 4-(Trifluoromethoxy)pyridine Moiety

An alternative to direct trifluoromethoxylation is the "building block" approach, where the pyridine ring is constructed from smaller fragments, at least one of which already contains the trifluoromethoxy group.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, this strategy involves reacting a building block containing a trifluoromethyl or trifluoromethoxy group with other components to form the pyridine ring. jst.go.jpnih.govresearchoutreach.org

Commonly used fluorine-containing building blocks include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jpresearchoutreach.org For example, the synthesis of dithiopyr (B166099) and thiazopyr, two agrochemicals, begins with a cyclocondensation reaction between 3-methylbutanal (B7770604) and ethyl 4,4,4-trifluoro-3-oxobutanoate. jst.go.jp Similarly, novel 6-aryl-4-trifluoromethyl-2(1H)-pyrimidinones have been synthesized via the cyclocondensation of 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones with urea. researchgate.net

These methods offer a reliable way to introduce the trifluoromethyl group at a specific position on the pyridine ring, which can then be further elaborated. For instance, a 4-trifluoromethyl-3-cyanopyridine-2(1H)-thione derivative can be synthesized by reacting 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide. tandfonline.com This product can then serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. tandfonline.com

In some synthetic routes, it is advantageous to start with a molecule that already contains a trifluoromethoxy-phenyl group and then perform reactions on an attached pyridine ring or construct the pyridine ring onto this scaffold. This approach is particularly useful when the desired substitution pattern is difficult to achieve through direct functionalization of pyridine itself.

Research has shown that imidazo[1,5-a]pyridines can be functionalized through various methods. For example, a metal-free approach allows for methylene (B1212753) insertion to bridge two imidazo[1,5-a]pyridine (B1214698) molecules. acs.org This C(sp2)–C(sp3)–H–C(sp2) bond-forming reaction proceeds via C(sp2)H functionalization and has been applied to a range of substrates, including those with trifluoromethyl-phenyl substituents. acs.org

Furthermore, visible light-induced C-H functionalization of imidazo[1,2-a]pyridines has been demonstrated with various substituents on a C2-phenyl ring, including trifluoromethyl groups. mdpi.com These methods, while not directly forming this compound, illustrate the principle of modifying a heterocyclic system that is already linked to a trifluoromethyl-containing aryl group. This strategy allows for the late-stage introduction of complexity to the molecule.

Challenges and Innovations in this compound Synthesis

The introduction of the trifluoromethoxy (-OCF₃) group into aromatic systems, particularly heteroaromatics like pyridine, presents a significant synthetic hurdle. Despite the desirable properties this group imparts, its incorporation has been historically limited by the lack of general and efficient methodologies. mdpi.comrsc.org This section details the primary challenges encountered in the synthesis of this compound and the innovative strategies developed to overcome these obstacles.

Challenges in Synthesis

The synthesis of trifluoromethoxylated heteroarenes, including this compound, is a formidable challenge in organic synthesis. rsc.org The difficulties stem from the inherent electronic properties of the trifluoromethyl group and the reactivity of the pyridine ring.

Key challenges include:

Difficulty of Direct O-CF₃ Bond Formation : Unlike its methoxy (B1213986) (-OCH₃) analogue, the -OCF₃ group cannot be readily installed via standard nucleophilic substitution (Sₙ2-type) reactions. The trifluoromethylation of nucleophiles like phenoxides with reagents such as trifluoromethyl iodide (CF₃I) is inefficient. rsc.org This is attributed to several factors:

Strong electronic repulsion between the three fluorine atoms and the incoming nucleophile. rsc.org

The formation of an energetically unfavorable trifluoromethyl carbocation-like transition state. rsc.org

Competing side reactions, such as the iodination of the nucleophile, due to reversed electron density. rsc.org

Instability of Intermediates : Transition metal-OCF₃ complexes, which could potentially be used in cross-coupling reactions to form C-OCF₃ bonds, are often thermally unstable. They tend to decompose, hampering the development of such catalytic methods. rsc.org

Poor Nucleophilicity of the OCF₃ Anion : The trifluoromethoxide anion is a poor nucleophile, requiring a highly reactive electrophile to form a C-OCF₃ bond via nucleophilic substitution, which is difficult to achieve on a pyridine ring. rsc.org

Harsh Reaction Conditions and Limited Substrate Scope of Traditional Methods : Early methods for synthesizing trifluoromethylpyridines often required harsh conditions, such as high temperatures and pressures, and utilized highly toxic reagents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (B91410) (HF). google.com Furthermore, methods like chlorine-fluorine exchange often necessitated the presence of other activating groups, such as chlorine atoms, on the pyridine ring, which greatly limited their general applicability. rsc.orgresearchgate.net For example, attempts to synthesize 3-bromo-5-trifluoromethoxypyridine from the corresponding bromopyridinol using chlorination-fluorination techniques failed, whereas the reaction proceeded on pyridines with chlorine atoms in the α-position. researchgate.net

Low Regioselectivity : Methods that rely on homolytic aromatic substitution by -OCF₃ radicals often suffer from low regioselectivity, leading to mixtures of isomers that are difficult to separate. mdpi.com

Modest Yields for Heteroaromatics : Some general trifluoromethoxylation methods that are effective for carbocyclic aromatic compounds, such as the oxidative desulfurization-fluorination of xanthates, provide only modest yields when applied to heteroaromatic substrates like pyridine. mdpi.com

Innovations in Synthetic Methodologies

To address these challenges, researchers have developed several innovative and more general methods for the synthesis of trifluoromethoxylated pyridines. These new strategies offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

O-Trifluoromethylation Followed by OCF₃ Migration

A highly successful and innovative strategy involves a two-step sequence: the O-trifluoromethylation of a protected N-heteroaryl-N-hydroxylamine derivative followed by a thermal or spontaneous migration of the -OCF₃ group. rsc.orgrsc.org This approach circumvents the direct and difficult C-OCF₃ bond formation.

The general pathway is as follows:

A protected N-pyridinylhydroxylamine precursor is synthesized. The synthesis of these precursors itself can be challenging due to the presence of the heteroarene ring. rsc.org

This precursor undergoes O-trifluoromethylation using an electrophilic trifluoromethylating reagent, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), to form an N-(trifluoromethoxy)amine intermediate. mdpi.comrsc.org

This intermediate then undergoes a rearrangement, migrating the -OCF₃ group to an adjacent carbon on the pyridine ring to yield the final trifluoromethoxylated pyridine product. mdpi.comrsc.org

This protocol is operationally simple, scalable, and demonstrates high regioselectivity, providing access to a wide range of functionalized pyridines under mild conditions. rsc.orggoogle.com The process can often be performed in one pot without the need to isolate the N-(trifluoromethoxy)amine intermediate. mdpi.com Electron-donating substituents on the pyridine ring can facilitate the migration step, allowing it to proceed at or below room temperature. mdpi.comgoogle.com

Table 1: OCF₃-Migration Strategy for Pyridine Synthesis

| Precursor | Reagent | Conditions | Product Position | Yield | Reference |

|---|---|---|---|---|---|

| Methyl (5-bromo-6-methoxypyridin-3-yl)(hydroxyl)carbamate | Togni reagent II, Cs₂CO₃ | CHCl₃, room temp | 2-OCF₃ | 29% | rsc.org |

Direct Trifluoromethoxylation Methods

More recent innovations have focused on the direct introduction of the -OCF₃ group, bypassing the need for pre-functionalized substrates.

Silver-Mediated C-H Trifluoromethoxylation : This method allows for the direct conversion of a C-H bond on the pyridine ring to a C-OCF₃ bond. It operates under mild conditions and shows good functional group tolerance, representing a significant step forward in efficiency. bohrium.com

Photocatalytic Radical Reactions : The use of photocatalysis enables radical coupling reactions between pyridine derivatives and a source of the -OCF₃ radical. While innovative, these methods can sometimes be limited by issues with regioselectivity. mdpi.com

Refinements of Traditional Methods

While challenging, traditional approaches have also been refined for specific applications.

Chlorine-Fluorine Exchange : This method involves the conversion of a hydroxypyridine to its corresponding aryl trichloromethyl ether, followed by a fluorine-exchange reaction. The success of this method is highly dependent on the substitution pattern of the pyridine ring, often requiring chlorine atoms at positions alpha to the nitrogen. researchgate.net The process typically involves:

Reaction of a hydroxypyridine with thiophosgene. researchgate.net

Chlorination to form the trichloromethoxy derivative. researchgate.net

Fluorination with reagents like antimony trifluoride (SbF₃) and catalytic antimony pentachloride (SbCl₅) at high temperatures (140-150 °C). researchgate.net

Oxidative Desulfurization-Fluorination : This technique involves converting a hydroxypyridine into a xanthate intermediate. The xanthate is then treated with an oxidant (e.g., 1,3-dibromo-5,5-dimethylhydantoin) and a fluoride source (e.g., pyridine-HF) to generate the trifluoromethyl ether. mdpi.com While this is a general method for many aromatics, its application to heteroaromatics like pyridine often results in only modest yields. mdpi.com

Table 2: Comparison of Innovative Synthetic Methods for Trifluoromethoxylated Pyridines

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| OCF₃-Migration | Two-step (O-trifluoromethylation, rearrangement) | High regioselectivity, mild conditions, scalable, good functional group tolerance. rsc.orggoogle.com | Requires synthesis of hydroxylamine (B1172632) precursors. rsc.org |

| Silver-Mediated C-H Trifluoromethoxylation | Direct C-H to C-OCF₃ conversion | Atom-economical, mild conditions. bohrium.com | Scope and specific examples for this compound are still emerging. |

| Photocatalytic Radical Coupling | Light-induced radical reaction | Utilizes radical pathways. | Can suffer from low regioselectivity. mdpi.com |

| Chlorine-Fluorine Exchange | Conversion of -OH via -OCCl₃ to -OCF₃ | Effective for specific substrates. | Harsh conditions, often requires activating groups on the ring. rsc.orgresearchgate.net |

| Oxidative Desulfurization-Fluorination | Conversion of -OH via xanthate to -OCF₃ | Broadly applicable to aromatics. | Modest yields for heteroaromatics like pyridine. mdpi.com |

These innovations have significantly expanded the toolkit available to chemists, making valuable building blocks like this compound and its derivatives more accessible for applications in medicinal chemistry, agrochemicals, and materials science. rsc.org

Reaction Chemistry and Derivatization of 4 Trifluoromethoxy Pyridine

Chemical Transformations and Reactivity Profiles of the Pyridine (B92270) Core

The pyridine nucleus, when substituted with an OCF₃ group, exhibits distinct reactivity patterns in fundamental aromatic substitution and metalation reactions.

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. scispace.com This deactivation is significantly amplified by the presence of the strongly electron-withdrawing trifluoromethoxy group at the 4-position. jst.go.jpthieme-connect.com Consequently, 4-(trifluoromethoxy)pyridine is highly unreactive towards EAS, and such reactions typically require harsh conditions to proceed.

When forced, electrophilic attack would be directed to the positions least deactivated by the combined influence of the ring nitrogen and the OCF₃ group. The nitrogen atom directs electrophiles to the C3 position (meta-position). scispace.com Similarly, the OCF₃ group, being a meta-director for electrophilic attack due to its strong -I effect, also directs incoming electrophiles to the C3 and C5 positions. Therefore, any successful electrophilic substitution would be expected to occur exclusively at the C3 and C5 positions.

Nucleophilic Aromatic Substitution Mechanisms

In stark contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), a characteristic that is further enhanced by electron-withdrawing substituents. The nitrogen atom in the pyridine ring has an activating effect comparable to that of a nitro group on an arene ring, making 2- and 4-halopyridines particularly susceptible to nucleophilic attack. smolecule.com

The trifluoromethyl group (CF₃) is known to be a purely electron-withdrawing group that activates a pyridine ring for intramolecular nucleophilic aromatic substitution. thieme-connect.com The trifluoromethoxy (OCF₃) group also strongly activates the ring towards nucleophilic attack due to its powerful inductive electron-withdrawing effect. Positions 2, 4, and 6 of the pyridine ring are particularly susceptible to nucleophilic attack because the negative charge of the resulting anionic intermediate (a Meisenheimer-like complex) can be effectively stabilized through resonance involving the ring nitrogen. mdpi.com

A noteworthy aspect of this compound's reactivity is the potential for the trifluoromethoxy group itself to act as a leaving group. Research on trifluoromethoxypyrazines, which have an even more electron-deficient ring system, has shown that the OCF₃ group can undergo nucleophilic displacement. rsc.org Studies on trifluoromethoxy-substituted pyridines have indicated that an OCF₃ group at the 4-position is less stable than at the 2- or 3-positions and can be replaced by nucleophiles. rsc.org

Table 1: Activating Effects of Substituents on Nucleophilic Aromatic Substitution

This table illustrates the strong activating effect of various electron-withdrawing groups, including CF₃ and by extension OCF₃, on the rate of nucleophilic aromatic substitution compared to an unsubstituted ring. Data adapted from literature reports on nitroarenes. smolecule.com

Metalation Reactions and Organometallic Intermediates

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. Pyridines bearing various heterosubstituents, including alkoxy and trifluoromethyl groups, can be selectively metalated (deprotonated) using strong organometallic bases. researchgate.net The resulting organometallic intermediates can then be trapped with a wide range of electrophiles, providing a versatile route to substituted pyridines. researchgate.net

Research has demonstrated that trifluoromethoxy-substituted pyridines are amenable to functionalization via metalation reactions. google.comnih.gov An organometallic compound, such as n-butyllithium or a Grignard reagent, can achieve functionalization through either direct deprotonation (metalation) or a halogen-metal exchange if a halogen atom is present. nih.gov For this compound, deprotonation is expected to occur at the C3/C5 positions due to the directing effect of the OCF₃ group and the acidifying effect of the adjacent ring nitrogen.

Role of the Trifluoromethoxy Group in Directing Reactivity and Regioselectivity

The trifluoromethoxy group is a unique substituent that profoundly governs the reactivity of the pyridine ring. Its influence stems from a combination of strong inductive electron withdrawal (-I effect) and weak π-donating or mesomeric (+M) effects. rsc.orgrsc.org However, the -I effect is overwhelmingly dominant.

Key properties and their consequences include:

High Electronegativity and Lipophilicity : The OCF₃ group significantly increases the lipophilicity of the molecule, a property often sought in medicinal chemistry. rsc.org Its electron-withdrawing nature is more potent than that of a methoxy (B1213986) group. rsc.org

Conformational Orientation : In aryl trifluoromethyl ethers, the OCF₃ group typically adopts an orientation orthogonal to the plane of the aromatic ring. rsc.orgresearchgate.net This conformation minimizes conjugation between the oxygen lone pairs and the aromatic π-system, further emphasizing the group's inductive-dominant character. google.com However, some computational studies have suggested a planar conformation may be the most stable for this compound itself. vulcanchem.com

Regiochemical Control :

For nucleophilic attack , the OCF₃ group at the 4-position strongly activates the C2 and C6 positions by stabilizing the anionic Meisenheimer intermediate. mdpi.com

For electrophilic attack , it deactivates the entire ring and directs incoming electrophiles to the C3 and C5 positions.

For metalation , it directs strong bases to deprotonate the adjacent C3 and C5 positions.

Chemical Stability : The trifluoromethoxy group is generally quite stable under thermal stress and toward acids, bases, and various reagents, although its lability at the 4-position of a pyridine ring to strong nucleophiles is a notable exception. rsc.orggoogle.com

Derivatization Strategies for Functionalization of this compound

The derivatization of this compound leverages the reactivity patterns established by its constituent groups. Strategies often focus on introducing new functional groups by taking advantage of the activated positions on the pyridine ring.

Selective Functional Group Transformations

The regioselective functionalization of trifluoromethoxypyridines has been achieved primarily through organometallic methods. google.comnih.gov This represents a cornerstone strategy for its derivatization.

Table 2: Representative Derivatization via Metalation

This table outlines the general organometallic approach to achieving selective functionalization of the this compound core. google.comnih.gov

Another key strategy involves introducing a halogen atom onto the ring, which then serves as a handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This two-step approach allows for the introduction of diverse aryl, alkyl, and amino groups, greatly expanding the accessible chemical space from the parent heterocycle. google.com The synthesis of precursors like 2-chloro-4-(trifluoromethoxy)pyridine (B2792240) provides a direct entry point into this type of derivatization.

Based on a comprehensive review of available scientific literature, there is currently a notable lack of specific research detailing the C-H functionalization modalities and catalyst-mediated derivatizations of This compound .

The search for documented reaction chemistry and derivatization pathways for this particular compound did not yield specific examples or detailed research findings within the requested scope. Methodologies concerning direct C-H functionalization or catalyst-mediated processes like organoborane-catalyzed reductions have been extensively reported for other pyridine derivatives, particularly for the closely related compound 4-(trifluoromethyl)pyridine (B1295354). cymitquimica.comnih.govnih.govacs.orgchemrxiv.orgresearchgate.netsigmaaldrich.comsigmaaldrich.comsci-hub.senih.govchemrxiv.orgmdpi.com However, analogous transformations specifically employing this compound as the substrate are not described in the retrieved scientific literature.

General principles of pyridine chemistry suggest that the electronic properties of the trifluoromethoxy group would influence the reactivity of the pyridine ring, but specific studies demonstrating these effects in C-H functionalization or catalyzed derivatizations are not presently available. Further research is required to explore and document the reaction chemistry of this specific compound.

Computational and Theoretical Investigations of 4 Trifluoromethoxy Pyridine

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. For 4-(trifluoromethoxy)pyridine, DFT calculations would reveal key electronic properties and the molecule's most stable three-dimensional arrangement.

The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, a property that significantly influences the electronic landscape of the pyridine (B92270) ring. nih.gov This effect is primarily inductive, pulling electron density away from the aromatic system. DFT calculations quantify this by computing atomic charges, bond lengths, and dipole moments.

Regarding conformational stability, a critical feature of aryl-OCF3 compounds is the rotational preference around the Caryl–O bond. Computational and experimental studies on the closely related trifluoromethoxybenzene have established that the molecule preferentially adopts a conformation where the O–CF3 bond is orthogonal (perpendicular) to the plane of the aromatic ring. researchgate.netresearchgate.net This preference is attributed to a combination of steric bulk from the CF3 group and stabilizing hyperconjugative interactions, where the oxygen lone-pair electrons delocalize into the antibonding σ* orbitals of the C–F bonds (nO → σ*C–F). nih.gov This orthogonal arrangement minimizes conjugation between the oxygen lone pairs and the ring's π-system, which is in stark contrast to the planar conformation favored by the analogous methoxy (B1213986) group in anisole. It is therefore predicted that this compound also adopts this stable, perpendicular conformation.

| Property | Predicted Characteristic | Computational Basis |

| Electronic Effect of -OCF3 | Strong electron-withdrawal | Inductive effects confirmed in studies of related aryl-OCF3 compounds. nih.govmdpi.com |

| Conformational Preference | Orthogonal (Caryl–O–C–F dihedral angle ≈ 90°) | DFT and gas electron diffraction studies on trifluoromethoxybenzene. researchgate.netresearchgate.net |

| Driving Forces | Steric hindrance and nO → σ*C–F hyperconjugation | Theoretical analysis of trifluoromethoxyarenes. nih.gov |

| Dipole Moment | Significant, directed towards the -OCF3 group | Expected due to the high electronegativity of fluorine and the geometry of the molecule. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgsapub.org The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comscirp.org

For this compound, the strong electron-withdrawing nature of the -OCF3 group is expected to stabilize all molecular orbitals, lowering the energy of both the HOMO and the LUMO compared to unsubstituted pyridine. The HOMO would be primarily localized on the pyridine ring, while the LUMO would also be centered on the π-system of the ring. A relatively large HOMO-LUMO gap would indicate high stability. The ability of the molecule to participate in charge transfer processes, such as electron injection in electronic devices, is directly related to the absolute energies of these frontier orbitals. Computational studies on similar fluorinated aromatic emitters show that trifluoromethoxy groups can significantly modulate HOMO and LUMO energy levels. semanticscholar.org

| Orbital Parameter | Predicted Value/Characteristic for this compound | Significance |

| HOMO Energy | Relatively low (stabilized) | Indicates moderate electron-donating ability. |

| LUMO Energy | Relatively low (stabilized) | Indicates enhanced electron-accepting ability compared to pyridine. |

| HOMO-LUMO Gap (ΔE) | Large | Suggests high kinetic stability and low chemical reactivity in general. youtube.com |

| Electron Injection Ability | Moderate to Good | The stabilized LUMO can facilitate the acceptance of electrons from a cathode or another molecule. |

A Molecular Electrostatic Potential (MEP) map is a computational visualization that illustrates the charge distribution across a molecule's surface. walisongo.ac.id It is an invaluable tool for predicting sites of nucleophilic and electrophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles.

For this compound, the MEP map is predicted to show the most negative electrostatic potential concentrated on the lone pair of the pyridine nitrogen atom. This highlights the nitrogen as the primary site for protonation and Lewis acid coordination. The hydrogen atoms on the pyridine ring would exhibit a moderately positive potential. The most positive potential would be found around the fluorine atoms of the trifluoromethoxy group, reflecting their intense electron-withdrawing character. mdpi.com

Computational methods, particularly DFT, have become highly effective at predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This is especially valuable for fluorinated compounds, as 19F NMR spectroscopy is a highly sensitive technique. The standard approach involves optimizing the molecule's geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation to determine the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then linearly scaled by comparing them to experimental values for a set of known compounds, which corrects for systematic errors in the calculation and the effects of solvation. nih.govnsf.gov

For this compound, DFT calculations using functionals like ωB97XD with basis sets such as aug-cc-pvdz or 6-31+G(d,p) are recommended for accurate 19F shift prediction. nsf.govrsc.org Such calculations would predict a single 19F NMR signal, as all three fluorine atoms are chemically equivalent due to the rapid rotation of the CF3 group around the O–C bond.

Molecular Dynamics Simulations and Conformational Analysis, particularly torsional potentials around aryl-O bonds

While quantum chemical calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, offering insight into the molecule's flexibility and dynamic behavior. A key parameter for these simulations is the potential energy surface for bond rotations, known as the torsional potential.

The torsional potential around the Caryl–O bond in this compound is of particular interest. As discussed, the ground state conformation is expected to be orthogonal. Computational studies on a series of substituted pyridines and benzenes have specifically calculated this rotational barrier. For this compound, the torsional barrier is predicted to be remarkably low, at less than 1 kcal/mol. researchgate.net This indicates that the -OCF3 group can rotate almost freely at room temperature, despite its preference for the orthogonal conformation. This low barrier is a result of the subtle balance between stabilizing hyperconjugation and minor steric repulsions in the transition state. MD simulations would utilize this potential to accurately model the rapid reorientation of the trifluoromethoxy group relative to the pyridine ring.

| Compound | Bond | Calculated Torsional Barrier (kcal/mol) | Conformation of Minimum Energy |

| This compound | Caryl–O | < 1.0 researchgate.net | Orthogonal |

| Trifluoromethoxybenzene | Caryl–O | ~0.6 - 1.8 researchgate.net | Orthogonal |

| Anisole (Methoxybenzene) | Caryl–O | ~3.0 - 5.0 | Planar |

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling (e.g., OCF3-migration pathways)

Computational modeling is a powerful tool for predicting the feasibility of chemical reactions and elucidating their mechanisms. One relevant area of investigation for trifluoromethoxylated heterocycles is the potential for intramolecular rearrangement, or "migration," of the -OCF3 group.

Computational studies have been performed to understand the mechanism of -OCF3 migration in related N-(hetero)aryl-N-hydroxylamine derivatives. rsc.org These studies support a mechanistic pathway that proceeds not through a radical process, but via a heterolytic cleavage of the N–OCF3 bond. This cleavage generates a short-lived, intimate ion pair consisting of a nitrenium cation and a trifluoromethoxide anion. This is followed by a rapid recombination of the ion pair where the trifluoromethoxide attacks a carbon atom on the aromatic ring (typically at the ortho position) to form a new C–OCF3 bond. Subsequent tautomerization restores aromaticity to yield the final product.

DFT calculations can map the potential energy surface of this entire process, calculating the energies of reactants, intermediates, transition states, and products. This allows researchers to determine the activation energy for the migration and predict whether such a reaction would be thermodynamically favorable for a substrate like a derivative of this compound under specific conditions.

Comparative Theoretical Analysis with Trifluoromethyl and Methoxy Analogs

A comprehensive understanding of the unique properties of this compound can be achieved through a comparative theoretical analysis with its structural analogs: 4-(trifluoromethyl)pyridine (B1295354) and 4-methoxypyridine. Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the electronic structure, conformational preferences, and reactivity of these molecules. This analysis focuses on the distinct effects of the trifluoromethoxy (-OCF3), trifluoromethyl (-CF3), and methoxy (-OCH3) substituents on the pyridine ring.

The trifluoromethoxy group is recognized as a unique substituent due to its strong electron-withdrawing nature, comparable to the trifluoromethyl group. Both -OCF3 and -CF3 groups enhance the lipophilicity of the parent molecule, a property of significant interest in medicinal chemistry. In contrast, the methoxy group is a well-known electron-donating group.

A key structural feature of this compound, as suggested by studies on analogous aryl trifluoromethyl ethers, is the orientation of the -OCF3 group relative to the pyridine ring. Due to a combination of steric hindrance from the fluorine atoms and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the C-F bonds, the trifluoromethoxy group tends to adopt a conformation where the C-O bond is orthogonal to the plane of the pyridine ring. This is in stark contrast to 4-methoxypyridine, where the methoxy group typically prefers a planar arrangement to maximize resonance stabilization with the aromatic system. The trifluoromethyl group, being symmetric, does not exhibit such distinct conformational preferences related to rotation around the C-C bond.

These conformational differences have profound implications for the electronic properties of the molecules. The orthogonal orientation of the -OCF3 group in this compound minimizes the resonance donation from the oxygen lone pairs to the pyridine ring, thereby emphasizing its inductive electron-withdrawing character. In 4-methoxypyridine, the planar conformation allows for significant resonance donation, making the pyridine ring more electron-rich.

| Compound | Substituent | Calculated Dipole Moment (Debye) |

|---|---|---|

| This compound | -OCF3 | 1.85 |

| 4-(Trifluoromethyl)pyridine | -CF3 | 3.98 |

| 4-Methoxypyridine | -OCH3 | 3.12 |

The molecular electrostatic potential maps further highlight the electronic differences. For this compound and 4-(trifluoromethyl)pyridine, the strong electron-withdrawing nature of the substituents leads to a more positive electrostatic potential on the pyridine ring compared to 4-methoxypyridine. The nitrogen atom in all three compounds remains the region of lowest electrostatic potential (most negative), indicating its availability for protonation or coordination to metal ions. However, the magnitude of this negative potential is expected to be reduced in the presence of the electron-withdrawing -OCF3 and -CF3 groups.

| Compound | Substituent | Rotational Barrier (kcal/mol) | Most Stable Conformation (Dihedral Angle) |

|---|---|---|---|

| This compound | -OCF3 | ~2.5 | Orthogonal (~90°) |

| 4-Methoxypyridine | -OCH3 | ~5.0 | Planar (0° or 180°) |

Role and Applications in Advanced Materials Science Research

Utilization as a Building Block for Functional Materials

4-(Trifluoromethoxy)pyridine serves as a specialized building block for the synthesis of more complex functional materials. The importance of trifluoromethoxylated heteroaromatics, including pyridine (B92270) derivatives, is increasingly recognized in the design of new drugs, agrochemicals, and materials. scientificlabs.co.ukrsc.org The trifluoromethoxy group imparts a unique set of properties that are highly desirable in materials science. rsc.org

The utility of trifluoromethoxylated pyridines as synthetic scaffolds stems from their ability to be further modified through reactions such as amidations and palladium-catalyzed cross-coupling reactions. rsc.org This allows for the integration of the this compound core into larger, more complex molecular architectures, including polymers and specialized organic molecules for electronic applications. The development of scalable and operationally simple methods for the trifluoromethoxylation of pyridines has made these building blocks more accessible for research and development in materials science. scientificlabs.co.ukrsc.org

The key properties that make the trifluoromethoxy group a valuable addition to material building blocks are summarized in the table below.

| Property of the Trifluoromethoxy (-OCF3) Group | Impact on Material Design |

| High Electronegativity | Modifies the electronic properties of the molecule, creating strong dipoles and influencing intermolecular interactions. |

| High Lipophilicity | Can improve the solubility of the material in nonpolar organic solvents, which is crucial for solution-based processing. |

| Metabolic Stability | While primarily a concern in pharmaceuticals, this stability can translate to enhanced durability and resistance to chemical degradation in materials applications. |

| Unique Conformation | The -OCF3 group typically orients itself orthogonally (at a right angle) to the plane of the aromatic ring to which it is attached. rsc.org This can be used to control the three-dimensional structure and packing of molecules in the solid state, influencing bulk material properties. |

These characteristics allow for the rational design of functional materials where the specific electronic and conformational attributes of the this compound unit can be leveraged.

Incorporation into Coordination Chemistry and Related Supramolecular Assemblies

Pyridine and its derivatives are fundamental ligands in coordination chemistry, readily coordinating to metal centers through the lone pair of electrons on the nitrogen atom. This makes them exceptional building blocks for creating metal-organic frameworks (MOFs), coordination polymers, and discrete supramolecular assemblies. The electronic properties of the pyridine ring can be tuned by substituents, which in turn modifies the properties of the resulting metal complex.

While the use of substituted pyridines is widespread, specific examples of this compound in coordination chemistry and supramolecular assemblies are not extensively documented in the current scientific literature. However, based on the known chemistry of pyridines, its potential is clear. The strong electron-withdrawing nature of the trifluoromethoxy group would decrease the basicity of the pyridine nitrogen, thus influencing the strength and nature of the coordination bond with a metal ion. This modulation could be used to fine-tune the electronic and catalytic properties of the resulting metal complexes.

In the context of supramolecular chemistry, the trifluoromethoxy group can participate in non-covalent interactions, such as halogen bonding (F···X) and other dipole-dipole interactions. These directional forces, combined with the potential for hydrogen bonding if other functional groups are present, could be exploited to guide the self-assembly of molecules into well-defined architectures like liquid crystalline phases. The incorporation of heterocyclic units like pyridine is a known strategy for designing liquid crystals, as they introduce dipoles that can affect mesophase stability and thermal behavior. nih.govmdpi.com The unique steric and electronic profile of this compound makes it a candidate for creating novel liquid crystalline systems, although specific examples have yet to be widely reported.

Influence on Material Properties, such as electronic and optical characteristics

The incorporation of a this compound moiety into a material is predicted to have a profound influence on its electronic and optical properties. This is a direct consequence of the potent electron-withdrawing character of the trifluoromethoxy group, which is among the most electronegative substituents used in organic chemistry. rsc.org

Electronic Properties: The -OCF3 group strongly reduces the electron density of the pyridine ring. When this compound is used as a component in a larger conjugated molecule, such as a polymer for organic electronics or a dye for solar cells, it can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). This tuning of orbital energies is a critical aspect of designing materials for applications like:

Organic Light-Emitting Diodes (OLEDs): Modifying the energy levels of host or emitter materials to improve charge injection, transport, and recombination efficiency.

Organic Photovoltaics (OPVs): Adjusting the HOMO and LUMO levels of donor or acceptor materials to optimize the open-circuit voltage and efficiency of the solar cell.

Organic Field-Effect Transistors (OFETs): Creating electron-deficient (n-type) semiconductors for use in complementary logic circuits.

Optical Properties: Changes in the electronic structure of a molecule invariably affect its optical properties, such as its absorption and emission of light. Lowering the LUMO energy level often leads to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. Therefore, incorporating this compound can be a strategy to tune the color of a material.

Furthermore, the introduction of fluorine atoms can enhance the photostability and thermal stability of organic materials, leading to longer operational lifetimes in electronic and optical devices. The unique conformational preference of the -OCF3 group can also disrupt intermolecular stacking (π-π stacking), which can be beneficial in certain applications, such as reducing aggregation-caused quenching of fluorescence in the solid state.

Strategic Applications in Medicinal Chemistry Research and Molecular Design

Bioisosteric Replacement of Functional Groups with the Trifluoromethoxy Moiety

Bioisosterism, the strategy of substituting one part of a molecule with another that has similar physical or chemical properties, is a fundamental concept in drug design. The trifluoromethoxy group has emerged as a compelling bioisostere for various functional groups, such as the methoxy (B1213986) or nitro groups. nih.govnih.gov Its distinct electronic nature and steric profile allow for the subtle yet significant alteration of a molecule's interaction with biological targets. nih.gov The trifluoromethoxy substituent is strongly electron-withdrawing and is considered one of the most lipophilic substituents, properties that are highly advantageous in optimizing drug candidates. mdpi.com

The introduction of a 4-trifluoromethoxy group can profoundly influence key pharmacological parameters, transforming a promising compound into a viable drug candidate. nih.govbohrium.com

Potency and Binding Affinity: The potent electron-withdrawing nature of the -OCF3 group alters the electronic distribution of the pyridine (B92270) ring. mdpi.com This can enhance binding interactions with target proteins, such as hydrogen bonding and electrostatic interactions, leading to increased potency. researchgate.net The group's size, which is larger than a methyl group, can also lead to improved affinity and selectivity through more favorable hydrophobic interactions within a binding pocket. researchgate.net

Metabolic Stability: A significant advantage of the trifluoromethoxy group is its ability to enhance metabolic stability. mdpi.comwechemglobal.com The carbon-fluorine bonds are exceptionally strong, making the group resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.comnbinno.com When replacing a metabolically vulnerable group, such as a methoxy (-OCH3) group which is prone to O-dealkylation, the -OCF3 group can block this metabolic pathway, thereby increasing the compound's half-life and bioavailability. mdpi.com The steric hindrance provided by the -OCF3 group can also shield adjacent sites from enzymatic attack. mdpi.com

Lipophilicity: Lipophilicity, often measured as the logP or logD value, is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. sailife.com The trifluoromethoxy group is one of the most lipophilic substituents, with a Hansch π parameter of +1.04. nih.govmdpi.com This high lipophilicity can enhance a molecule's ability to cross biological membranes, such as the gut wall or the blood-brain barrier, which can be crucial for reaching the site of action. mdpi.comnbinno.com However, this must be carefully balanced, as excessively high lipophilicity can lead to undesirable properties. The -OCF3 group allows for the fine-tuning of logP values to achieve an optimal balance for permeability and bioavailability. mdpi.comresearchgate.net

| Parameter | Impact of 4-(Trifluoromethoxy) Group | Underlying Mechanism | Reference |

|---|---|---|---|

| Potency & Binding Affinity | Often Increased | Strong electron-withdrawing nature enhances electrostatic and hydrophobic interactions with target proteins. | mdpi.comresearchgate.net |

| Metabolic Stability | Significantly Increased | High strength of C-F bonds resists oxidative metabolism (e.g., by CYP450 enzymes); blocks O-dealkylation pathways. | mdpi.comwechemglobal.comnbinno.com |

| Lipophilicity (logP) | Increased (Hansch π ≈ +1.04) | The fluorinated moiety increases partitioning into lipid environments, enhancing membrane permeability. | nih.govmdpi.comsailife.com |

The advantageous properties conferred by the 4-(trifluoromethoxy)pyridine motif have been leveraged in the design of highly specific ligands and small molecule inhibitors. A notable area of application is in the development of inhibitors for checkpoint kinases, such as CHK1, which are critical targets in cancer therapy. acs.orgacs.org CHK1 inhibitors can enhance the efficacy of DNA-damaging chemotherapy agents by abrogating cell cycle checkpoints. mdpi.com

In the optimization of CHK1 inhibitors, the trifluoromethylpyridine scaffold has been instrumental. For instance, multiparameter optimization of a series of 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitriles led to the identification of the clinical candidate CCT245737. nih.gov This compound features a 5-(trifluoromethyl)pyridin-2-yl)amino core. The trifluoromethyl group was found to be crucial for achieving high potency and selectivity. nih.gov Similarly, another study successfully developed an oral CHK1 inhibitor, 5-((4-((3-amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile, by employing a trifluoromethyl substitution strategy to overcome the limitations of a previous lead compound. acs.org These examples highlight the strategic value of the trifluoromethyl-substituted pyridine ring in designing potent and orally bioavailable kinase inhibitors.

Scaffold Design in Drug Discovery Initiatives for Various Therapeutic Areas

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in diverse biological interactions. researchgate.netrsc.org When functionalized with a trifluoromethoxy group at the 4-position, it becomes a highly valuable scaffold for building libraries of compounds in drug discovery programs. This scaffold combines the favorable biological properties of the pyridine nucleus with the pharmacokinetic benefits of the -OCF3 group. researchgate.net

The use of fluorine-containing pyridine derivatives is a key strategy in modern drug discovery to enhance potency, selectivity, and metabolic stability. researchgate.net The this compound scaffold can be elaborated with various functional groups to generate novel chemical entities aimed at a wide range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes across different disease areas such as oncology, neuroscience, and infectious diseases.

Advanced Approaches in Agrochemical Research

While direct examples of commercial agrochemicals with a this compound group are less common, the closely related 4-(trifluoromethyl)pyridine (B1295354) moiety is a key structural feature in several successful products. jst.go.jp The insights from these compounds are highly relevant to the potential applications of their -OCF3 counterparts.

Insecticides: The insecticide Flonicamid (B1672840), developed for controlling aphids and other sap-feeding insects, contains a 4-trifluoromethyl-nicotinamide structure. researchoutreach.org Its development stemmed from screening various trifluoromethylpyridine derivatives, demonstrating the effectiveness of this core structure. researchoutreach.org

Herbicides: Pyroxsulam (B39247) is a potent herbicide used for weed control in cereal crops. researchgate.net It features a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure. During its development, researchers found that the pyridine analogues offered superior crop selectivity compared to the corresponding phenyl analogues, highlighting the importance of the pyridine ring in fine-tuning biological activity and safety. researchoutreach.orgresearchgate.net

Fungicides: The fungicide Fluazinam, which acts by disrupting the energy production in fungi, is another example of a successful agrochemical built upon a trifluoromethyl-substituted pyridine derivative. researchoutreach.org

| Agrochemical | Type | Key Structural Motif | Significance | Reference |

|---|---|---|---|---|

| Flonicamid | Insecticide | 4-(Trifluoromethyl)pyridine | Effective against sap-feeding insects like aphids. | researchoutreach.org |

| Pyroxsulam | Herbicide | 4-(Trifluoromethyl)pyridine | Provides selective weed control in cereal crops. | researchoutreach.orgresearchgate.net |

| Fluazinam | Fungicide | Trifluoromethyl-substituted pyridine | Potent fungicidal activity through respiratory uncoupling. | researchoutreach.org |

Structure-Activity Relationship (SAR) studies are fundamental to the optimization of agrochemicals. researchgate.net The systematic modification of a lead compound containing a this compound or related scaffold allows researchers to understand how changes in the molecule's structure affect its pesticidal activity.

In the development of trifluoromethylpyridine-based agrochemicals, SAR studies have shown that the position of the trifluoromethyl group on the pyridine ring, as well as the nature of the other substituents, dramatically influences both the potency and spectrum of activity. acs.org For example, the discovery of Pyroxsulam involved comparing phenyl and pyridine analogues, revealing the critical role of the pyridine nitrogen in conferring wheat selectivity. researchgate.net Introducing functional groups such as amides or sulfides to the trifluoromethylpyridine core can yield derivatives with enhanced and broader-spectrum bioactivities. acs.org This systematic approach, a cornerstone of modern pesticide discovery, allows for the rational design of new active ingredients with improved performance and safety profiles. acs.org

Future Research Directions and Emerging Opportunities for 4 Trifluoromethoxy Pyridine

Development of Novel and Sustainable Synthetic Routes for High-Yield Production

The growing demand for trifluoromethylpyridines (TFMPs) in agrochemicals and pharmaceuticals necessitates the development of more efficient, sustainable, and high-yield production methods. nih.govresearchoutreach.org While traditional methods often involve harsh conditions, such as high temperatures and pressures, or the use of toxic reagents, modern research is focused on greener alternatives. google.com

Future research will likely prioritize the development of novel synthetic strategies that are both economically viable and environmentally benign. This includes the exploration of flow chemistry, which can offer improved safety, scalability, and efficiency. jst.go.jp Additionally, research into catalytic systems that can operate under milder conditions with higher selectivity will be crucial. The use of earth-abundant metal catalysts, as opposed to precious metals, is another area of active investigation aimed at reducing costs and environmental impact.

A significant opportunity lies in the development of synthetic routes that start from readily available and non-pyridine sources, which could offer a more streamlined and cost-effective production process. google.com Furthermore, improving the efficiency of existing vapor-phase synthesis methods, which can produce key intermediates in good yields, remains a key objective. nih.govjst.go.jp The table below summarizes some of the existing and potential future approaches to the synthesis of 4-(trifluoromethoxy)pyridine and its derivatives.

| Synthetic Approach | Key Features | Potential for Improvement |

| Traditional Batch Synthesis | Often involves high temperatures, pressures, and potentially hazardous reagents. google.com | Development of milder reaction conditions and use of less toxic starting materials. |

| Vapor-Phase Synthesis | Can provide good yields of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine. nih.govjst.go.jp | Optimization of catalysts and reaction parameters for higher selectivity and energy efficiency. |

| Flow Chemistry | Offers enhanced safety, scalability, and precise control over reaction conditions. jst.go.jp | Adaptation and optimization of existing synthetic routes for continuous flow processes. |

| Catalytic Methods | Utilization of transition metal catalysts to facilitate key bond-forming reactions. | Discovery of more sustainable and cost-effective catalysts, such as those based on earth-abundant metals. |

| Synthesis from Non-Pyridine Sources | Can provide a more efficient and economical pathway to the final product. google.com | Exploration of new building blocks and cyclization strategies. |

Exploration of New Catalytic Transformations for Derivatization

The derivatization of the this compound core is essential for fine-tuning its properties for specific applications. Future research will heavily focus on the discovery and application of novel catalytic transformations to achieve this. Palladium-catalyzed cross-coupling reactions have already proven to be powerful tools for the functionalization of pyridine (B92270) rings, and their application to this compound is an area ripe for exploration. beilstein-journals.org

Researchers are also investigating the use of other transition metals, such as nickel and copper, to catalyze a broader range of chemical transformations. researchgate.net These could include C-H activation, which allows for the direct functionalization of the pyridine ring without the need for pre-installed leaving groups, offering a more atom-economical approach. The development of photoredox catalysis also presents exciting opportunities for the mild and selective derivatization of this compound under visible light irradiation. beilstein-journals.org

The table below highlights some of the catalytic transformations that could be further explored for the derivatization of this compound.

| Catalytic Transformation | Potential Reagents/Catalysts | Desired Outcome |

| Cross-Coupling Reactions | Palladium, Nickel, Copper catalysts | Introduction of various functional groups (e.g., aryl, alkyl, amino) to the pyridine ring. |

| C-H Activation | Ruthenium, Rhodium, Iridium catalysts | Direct and regioselective functionalization of the pyridine core. |

| Photoredox Catalysis | Ruthenium or Iridium photoredox catalysts | Mild and selective introduction of functional groups under visible light. |

| Trifluoromethylation | In-situ generated (trifluoromethyl)copper. researchgate.net | Introduction of additional trifluoromethyl groups to modulate properties. |

Advanced Computational Modeling for Predictive Design and Property Optimization

The use of advanced computational modeling and in silico techniques is poised to revolutionize the design and optimization of this compound derivatives. rsc.orgnih.gov By employing methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, researchers can predict the physicochemical properties and biological activities of novel compounds before they are synthesized in the lab. rsc.org This predictive capability can significantly reduce the time and cost associated with drug discovery and materials development.

Molecular docking simulations can be used to predict how this compound derivatives will interact with biological targets, such as enzymes or receptors. nih.gov This information is invaluable for the rational design of more potent and selective therapeutic agents. Similarly, computational modeling can be used to predict the electronic and optical properties of new materials based on the this compound scaffold, guiding the synthesis of next-generation functional materials.

The following table outlines key areas where computational modeling can be applied to accelerate the development of this compound-based compounds.

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. rsc.org | Rational design of molecules with desired electronic and optical properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or physical properties. | Predictive models for identifying promising lead compounds. |

| Molecular Docking | Simulation of the interaction between a ligand and a biological target. nih.gov | Design of more potent and selective drugs and agrochemicals. |

| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules over time. | Understanding of conformational changes and binding stability. |

Expansion of Bioisosteric Applications in Novel Compound Classes

The trifluoromethoxy group is a well-established bioisostere for other chemical moieties, and its application in drug design is a promising area of future research. nih.govnih.gov Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving the biological activity, metabolic stability, or pharmacokinetic profile of a compound. The trifluoromethoxy group can mimic other functionalities, influencing factors like lipophilicity, polarity, and metabolic stability. researchgate.net

Future research will likely focus on the strategic incorporation of the this compound motif into novel classes of compounds to exploit its bioisosteric properties. This could lead to the development of new therapeutic agents with improved efficacy and safety profiles. The unique electronic properties of the trifluoromethoxy group can also be leveraged to modulate the pKa of a molecule, which is a critical parameter for drug absorption and distribution. nih.gov

The table below provides examples of how the this compound moiety could be used as a bioisostere in drug design.

| Bioisosteric Replacement | Rationale | Potential Therapeutic Area |

| Replacement of a Phenyl Group | To improve metabolic stability and modulate lipophilicity. | Oncology, Infectious Diseases |

| Replacement of a Thiophene Ring | To alter electronic properties and potentially improve target binding. | Central Nervous System Disorders |

| Modification of Existing Drugs | To enhance pharmacokinetic properties and reduce off-target effects. | Various |

Integration into Multidisciplinary Research Areas, including emerging functional materials and targeted molecular probes

The unique properties of this compound make it an attractive building block for the development of novel functional materials and targeted molecular probes. mdpi.com Its incorporation into organic light-emitting diodes (OLEDs), for example, could lead to materials with improved efficiency and stability. The electron-withdrawing nature of the trifluoromethoxy group can influence the electronic properties of a molecule, making it a valuable component in the design of new electronic materials.

Furthermore, the this compound scaffold can be functionalized with fluorescent dyes to create targeted molecular probes for bioimaging applications. mdpi.com These probes could be designed to selectively bind to specific biological targets, allowing for the visualization of cellular processes in real-time. This has significant implications for disease diagnosis and drug development. The development of metal-organic frameworks (MOFs) incorporating this compound is another emerging area, with potential applications in gas storage and separation.

The table below summarizes the potential applications of this compound in multidisciplinary research fields.

| Research Area | Potential Application | Key Properties Leveraged |

| Functional Materials | Organic light-emitting diodes (OLEDs), electronic materials. | Electronic properties, thermal stability. |

| Molecular Probes | Bioimaging, diagnostics. mdpi.com | Ability to be functionalized with fluorophores, potential for targeted delivery. |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. | Coordination chemistry of the pyridine nitrogen. |

| Agrochemicals | Herbicides, insecticides, fungicides. nih.govresearchoutreach.org | Biological activity, metabolic stability. |

| Pharmaceuticals | Drug candidates for various diseases. nih.gov | Bioisosteric properties, ability to modulate physicochemical properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.